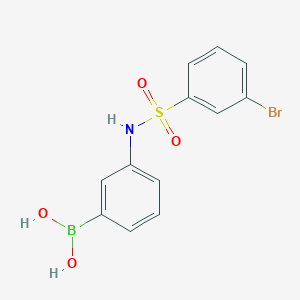

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQSIDSDMAZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BBrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657160 | |

| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-31-1 | |

| Record name | B-[3-[[(3-Bromophenyl)sulfonyl]amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a sophisticated bifunctional molecule standing at the crossroads of medicinal chemistry and advanced organic synthesis. Its structure is characterized by three key functional moieties: a boronic acid group, an aromatic sulfonamide linker, and a bromophenyl ring. This unique combination makes it an invaluable building block for researchers and drug development professionals. The boronic acid group, a mild Lewis acid, is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols—a feature heavily exploited in chemical biology and sensor technology.[1][2][3] The sulfonamide linkage is a classic pharmacophore, integral to a wide range of therapeutic agents. Finally, the terminal bromo-substituent provides a second, orthogonal reactive handle for further molecular elaboration, particularly through cross-coupling chemistry.

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and applications of this versatile compound, providing both foundational knowledge and field-proven insights for its effective utilization in research and development.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its successful application. These characteristics govern its solubility, stability, reactivity, and analytical behavior.

Core Chemical Data

The essential identification and physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | [4] |

| CAS Number | 913835-31-1 | [4][5] |

| Molecular Formula | C₁₂H₁₁BBrNO₄S | [4][5] |

| Molecular Weight | 356.00 g/mol | [4][5] |

| Canonical SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | [4] |

| Physical Form | Assumed to be a powder or crystalline solid | |

| Melting Point | 105 °C (with decomposition) - for a related structure | [6] |

Molecular Structure and Conformation

The molecule's functionality is a direct result of its hybrid structure. The boron atom of the boronic acid group adopts a trigonal planar geometry, being sp²-hybridized with an empty p-orbital that confers its Lewis acidic character.[7] In contrast, the sulfur atom in the sulfonamide bridge is tetrahedral. X-ray crystallographic studies of analogous sulfonamide phenylboronic acids show that the interplay of the boronic acid and sulfonamide groups facilitates the formation of extensive hydrogen-bonded networks in the solid state, contributing to crystalline stability.[8]

The electron-withdrawing nature of the 3-bromophenylsulfonyl group is anticipated to decrease the electron density on the second phenyl ring and, consequently, at the boron center. This electronic effect increases the Lewis acidity of the boronic acid, lowering its pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7][8] This enhanced acidity is a critical factor in its reactivity, particularly in diol binding at physiological pH.

Solubility and Stability

Like many phenylboronic acids, this compound is expected to exhibit poor solubility in water and nonpolar solvents like hexanes, but good solubility in polar organic solvents such as methanol, ethanol, and diethyl ether.[7][9]

A key stability consideration for boronic acids is their propensity to undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[3] This must be considered during storage, analysis, and reactions, as the boroxine is often in equilibrium with the monomeric acid in solution.

Caption: Figure 1: Reversible dehydration of boronic acid to boroxine.

PART 2: Synthesis and Core Reactivity

Proposed Synthetic Protocol

From a strategic standpoint, constructing the sulfonamide bond is often more straightforward and higher yielding than introducing a boronic acid group onto a complex scaffold. Therefore, the most logical synthesis involves the coupling of commercially available 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride. This approach protects the sensitive C-B bond from the potentially harsh conditions of other synthetic routes.

Protocol: Synthesis of this compound

-

Materials: 3-Aminophenylboronic acid, 3-bromobenzenesulfonyl chloride, pyridine (or another suitable base like triethylamine), and a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenylboronic acid (1.0 equivalent) in the chosen solvent.

-

Base Addition: Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

-

Sulfonyl Chloride Addition: Dissolve 3-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Figure 2: Workflow for the synthesis of the target compound.

Core Reactivity: The Boronic Acid Moiety

The chemistry of the boronic acid group is central to the molecule's utility. Its two primary reactions are diol binding and participation in cross-coupling.

Lewis Acidity and Diol Binding: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This reaction is pH-dependent; complexation is favored at pH values above the pKa of the boronic acid, where the boron transitions from a neutral, trigonal planar state to a more reactive anionic, tetrahedral boronate species.[10] This property is the foundation for using boronic acids in glucose sensors and for the affinity purification of glycoproteins.[9][11]

Caption: Figure 3: pH-dependent equilibrium of boronic acid and a diol.

PART 3: Key Applications and Methodologies

The true power of this compound lies in its bifunctionality, allowing for sequential or differential reactivity at its two distinct coupling sites.

The Bifunctional Hub: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis, prized for its mild conditions and functional group tolerance.[12][13] This molecule can participate as either the organoboron component (via the boronic acid) or the organohalide component (via the bromide).

Caption: Figure 4: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Coupling at the Boronic Acid Site

-

Objective: Synthesize 3-((3-bromophenyl)sulfonamido)-3'-methyl-1,1'-biphenyl.

-

Methodology:

-

To a flask, add this compound (1.0 eq.), 1-iodo-3-methylbenzene (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq.).

-

Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 2: Coupling at the Bromide Site

-

Objective: Synthesize 3'-((4-methoxyphenyl)sulfonamido)-[1,1'-biphenyl]-3-boronic acid.

-

Methodology:

-

To a flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), a palladium catalyst, and a base. For this transformation, a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos or XPhos) may be beneficial.

-

Follow the same procedure for solvent addition, degassing, heating, and workup as described in Protocol 1.

-

Purification may be more complex due to the polar boronic acid group on the product. Reverse-phase chromatography or careful recrystallization might be required.

-

Applications in Medicinal Chemistry and Chemical Biology

The structural motifs within this molecule are highly relevant to drug discovery.

-

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue.[2] The proteasome inhibitor drug Bortezomib is a prime example.[1] The sulfonamide group is also a well-established pharmacophore. This molecule can therefore serve as a potent scaffold for developing targeted enzyme inhibitors.

-

Boronate Affinity Chromatography: The ability to bind diols can be exploited for purification. When this molecule is immobilized on a solid support (e.g., silica gel), it can be used to selectively capture and purify glycoproteins and other diol-containing biomolecules from complex mixtures.[11]

-

Prodrug and Delivery Systems: The reversible nature of the boronate ester bond allows for the design of stimuli-responsive systems. For example, a diol-containing drug could be attached to this molecule, releasing the active drug in response to changes in pH or the presence of specific sugars.[14][15]

PART 4: Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of the compound.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton and a very broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons in the ~120-140 ppm range. The carbon attached to boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[16] |

| ¹¹B NMR | A single broad resonance around δ 28-31 ppm, characteristic of an arylboronic acid.[10][16] |

| LC-MS (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 353.96/355.96 (reflecting the isotopic pattern of Bromine). |

| HRMS | Calculated m/z for C₁₂H₁₀B⁷⁹BrNO₄S⁻: 353.9612. |

Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis should be performed in a solvent like DMSO-d₆, which will allow for the observation of the exchangeable N-H and O-H protons. ¹¹B NMR is particularly valuable for confirming the presence of the boronic acid and studying its interactions; it should be run in a quartz NMR tube for best results.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): A high-throughput LC-MS/MS method is ideal for purity assessment and reaction monitoring.[17][18]

-

Column: A C18 reverse-phase column (e.g., Acquity BEH C18) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 10 mM ammonium acetate, provides good separation.[17]

-

Detection: Electrospray ionization in negative mode (ESI-) is preferred for detecting the deprotonated molecular ion [M-H]⁻.[19] Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[18]

-

Caveat: Be aware of the potential for in-source dehydration leading to the observation of the boroxine trimer, which can complicate spectral interpretation.[17]

PART 5: Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][22] Avoid contact with skin and eyes.[20]

-

Hazards: The specific hazards identified for this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Furthermore, some boronic acids are considered a class of potential genotoxic impurities (GTIs), warranting careful handling and control in pharmaceutical contexts.[19][23]

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[20][24]

Conclusion

This compound is far more than a simple chemical reagent; it is a versatile platform for molecular innovation. Its dual reactive sites enable the strategic construction of complex architectures through orthogonal Suzuki-Miyaura couplings, while the inherent properties of the boronic acid and sulfonamide groups provide rich opportunities in medicinal chemistry and materials science. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can unlock its full potential to build next-generation therapeutics, advanced materials, and sophisticated biological probes.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 9. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. sciex.com [sciex.com]

- 19. scirp.org [scirp.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. fishersci.com [fishersci.com]

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, arylboronic acids are foundational building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] The compound this compound is a bifunctional reagent of particular interest, possessing both a reactive boronic acid moiety and a sulfonamide linkage, a common pharmacophore. Its utility in the synthesis of complex molecules, such as kinase inhibitors or other targeted therapeutics, is contingent upon its absolute structural integrity.[3][4]

Impurities or isomeric misassignments can lead to failed syntheses, misleading biological data, and significant delays in development pipelines. Therefore, the unambiguous structural elucidation of this molecule is not a trivial preliminary step but a critical cornerstone of its application. This guide provides a comprehensive, multi-technique approach to the characterization of this compound, grounded in the principles of analytical chemistry and designed for the practicing researcher. We will move beyond rote procedure to explore the causality behind our analytical choices, ensuring a self-validating and definitive structural assignment.

Below is the chemical structure of the target compound, which will be systematically verified by the subsequent analytical methodologies.

Caption: Molecular Structure of this compound.

Part 1: Mass Spectrometry - Confirming Identity and Purity

Mass spectrometry (MS) serves as the first line of analytical defense, providing the molecular weight of the target compound. However, boronic acids present a unique challenge: their propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[5] This phenomenon can complicate spectral interpretation, potentially leading to the misidentification of the primary ion. Our chosen methodology is designed to mitigate this issue.

Causality of Method Selection: We employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).[6][7] ESI is a "soft" ionization technique that minimizes in-source fragmentation and dehydration. Operating in negative ion mode ([M-H]⁻) is particularly effective for acidic molecules like boronic acids. Optimizing the cone voltage is critical; a moderate voltage (e.g., 25 V) enhances the signal of the parent ion while minimizing the formation of boroxine and other adducts.[7]

Caption: Mitigation of Boroxine Formation in Mass Spectrometry.

Expected Mass Spectrometry Data:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₁BBr¹⁵N¹⁴O₄S³² | Derived from the known structure.[8] |

| Monoisotopic Mass | 354.9685 Da | Calculated exact mass.[8] |

| Primary Ion (ESI-) | m/z 353.9612 | [M-H]⁻ |

| Bromine Isotopic Pattern | ~1:1 ratio for m/z 353.96 and m/z 355.96 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, a key signature. |

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock. Further dilute to a final concentration of ~1 µg/mL using the mobile phase.

-

Chromatographic Conditions:

-

System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[6]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 1 minute, hold for 0.5 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

System: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ).

-

Ionization Mode: ESI Negative.

-

Capillary Voltage: 2.5 kV.

-

Cone Voltage: 25 V (Optimize for maximum [M-H]⁻ intensity).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Scan Range: m/z 50-500.

-

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides the atomic-level connectivity and chemical environment of the molecule. A full assignment using ¹H, ¹³C, and ¹¹B NMR is required for unambiguous confirmation.

¹¹B NMR: Probing the Core Functionality

Causality of Method Selection: ¹¹B NMR is the most direct technique for characterizing the boronic acid moiety.[9][10] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. An sp²-hybridized trigonal planar boronic acid will have a distinct chemical shift compared to an sp³-hybridized tetrahedral boronate ester, which might form with diol impurities or certain solvents.[11][12] Observing a single, sharp resonance in the expected range for an arylboronic acid provides strong evidence of purity and structural integrity.

-

Expected Chemical Shift: δ 28-30 ppm (relative to BF₃·OEt₂) for the sp²-hybridized arylboronic acid. A significant upfield shift (to δ 5-15 ppm) would indicate the formation of a tetrahedral boronate species.[9][11]

¹H and ¹³C NMR: Mapping the Carbon Skeleton

Causality of Method Selection: ¹H and ¹³C NMR are used to confirm the structure of the two distinct aromatic rings and the sulfonamide linker. The substitution patterns (1,3-disubstituted on both rings) will generate characteristic splitting patterns and chemical shifts. The presence of the electron-withdrawing sulfonamide and boronic acid groups will deshield adjacent protons and carbons, shifting their resonances downfield.

Predicted NMR Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | ~10.0-11.0 | Singlet | NH proton of the sulfonamide. |

| ¹H | ~8.0 | Broad Singlet | B(OH )₂ protons, often exchange-broadened. |

| ¹H | ~7.2-7.9 | Multiplets | Aromatic protons on both rings. The specific splitting patterns (dd, t, d) will confirm the 1,3-substitution. |

| ¹³C | ~140-145 | Singlet | Aromatic carbons directly bonded to the sulfonamide group. |

| ¹³C | ~130-138 | Singlet | Aromatic carbons directly bonded to Bromine and Boron (signal for C-B can be broad). |

| ¹³C | ~120-135 | Doublets | Aromatic C-H carbons. |

| ¹¹B | ~28-30 | Singlet | Trigonal planar B(OH)₂ group.[11][13] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the acidic N-H and O-H protons, allowing for their observation.

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Standard proton experiment, 16-32 scans.

-

Reference: Calibrate to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Acquisition: Proton-decoupled carbon experiment (e.g., zgpg30), sufficient scans for adequate signal-to-noise (~1024 or more).

-

Reference: Calibrate to the DMSO-d₆ peak at δ 39.52 ppm.

-

-

¹¹B NMR:

Part 3: Infrared Spectroscopy & Elemental Analysis - Functional Group and Stoichiometric Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Selection: FTIR is a rapid and effective method for confirming the presence of key functional groups. The spectrum should display characteristic absorption bands for the sulfonamide (S=O and N-H bonds), the boronic acid (O-H and B-O bonds), and the aromatic rings (C=C and C-H bonds).

Characteristic FTIR Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Boronic Acid | O-H stretch (H-bonded) | 3200-3400 (very broad) |

| Sulfonamide | N-H stretch | 3250-3350 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Sulfonamide | S=O asymmetric stretch | 1330-1370[14] |

| Boronic Acid | B-O stretch | 1310-1350[15] |

| Sulfonamide | S=O symmetric stretch | 1140-1180[14] |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Elemental Analysis

Causality of Method Selection: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. This serves as a final, quantitative check on the purity and identity of the bulk sample, complementing the structural information from spectroscopy.

Expected Elemental Composition (for C₁₂H₁₁BBrNO₄S):

| Element | Theoretical Percentage |

| Carbon (C) | 40.48% |

| Hydrogen (H) | 3.11% |

| Nitrogen (N) | 3.93% |

-

Acceptance Criterion: The experimentally determined values should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow: A Self-Validating Approach

No single technique is sufficient for absolute structure elucidation. The strength of this guide lies in its integrated approach, where each analysis provides a piece of the puzzle, and the collective data provides a self-validating confirmation of the structure.

Caption: Integrated Workflow for Structure Elucidation.

By following this workflow, a researcher can move from a newly synthesized powder to a fully validated chemical entity with the highest degree of confidence. The concordance between mass spectrometry, the detailed connectivity from NMR, the functional group verification from FTIR, and the stoichiometric data from elemental analysis creates a robust and trustworthy data package, ensuring the compound is fit for its intended purpose in research and development.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 | Benchchem [benchchem.com]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid (CAS 913835-31-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug discovery. With its unique combination of a reactive boronic acid moiety and a sulfonamide linkage, this compound serves as a versatile building block for the synthesis of complex molecular architectures, including targeted therapies and proteolysis-targeting chimeras (PROTACs).

Molecular Overview and Physicochemical Properties

This compound is an organoboron compound characterized by a phenylboronic acid group linked to a 3-bromophenylsulfonamide moiety.[1] This structure provides a unique combination of functionalities that are highly valuable in modern drug discovery. The boronic acid group can form reversible covalent bonds with diols, a key interaction for targeting glycoproteins and other biological molecules.[2] The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, contributing to binding affinity and favorable pharmacokinetic properties.[3]

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 913835-31-1 |

| Molecular Formula | C₁₂H₁₁BBrNO₄S |

| Molecular Weight | 356.00 g/mol |

| IUPAC Name | [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid |

| Appearance | White to off-white solid (typical) |

| Purity | Typically >95% |

Synthesis and Purification

The synthesis of this compound is conceptually straightforward, involving the formation of a sulfonamide bond between a substituted aniline and a sulfonyl chloride. A logical and efficient synthetic route is the reaction of 3-aminophenylboronic acid with 3-bromobenzenesulfonyl chloride.

Proposed Synthetic Pathway

The most direct synthesis involves the coupling of commercially available 3-aminophenylboronic acid and 3-bromobenzenesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonamides.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[4] Optimization may be required to achieve the highest yields and purity.

Materials:

-

3-Aminophenylboronic acid

-

3-Bromobenzenesulfonyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the sulfonamide N-H proton, and a broad singlet for the boronic acid -OH protons. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight (356.00 g/mol for C₁₂H₁₁BBrNO₄S).[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug discovery.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC typically consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a "linker" that connects the two.

This compound can be envisioned as a versatile component in PROTAC design. The boronic acid moiety can serve as a reactive handle for conjugation to either the E3 ligase ligand or the target protein warhead. Alternatively, the entire molecule could potentially act as a novel warhead itself, targeting proteins with appropriate binding pockets. The bromophenyl group provides a site for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of the linker or other modulating groups.

Caption: General mechanism of PROTAC-mediated protein degradation.

Enzyme Inhibition

Both boronic acids and sulfonamides are well-known classes of enzyme inhibitors. Boronic acids can act as transition-state analogs for serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.[2] Sulfonamides are found in a wide range of enzyme inhibitors, including carbonic anhydrase inhibitors and antibacterial agents. The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could be potent inhibitors of various enzymes.

Chemical Probes and Biosensors

The ability of boronic acids to reversibly bind to diols makes them useful for the development of chemical probes and biosensors for the detection of carbohydrates and glycoproteins. The sulfonamide portion of the molecule can be further functionalized with fluorophores or other reporter groups to create tools for studying biological processes involving these biomolecules.

Reactivity and Stability

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond on the phenyl ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, making it a valuable intermediate for library synthesis.

-

Boronic Acid Reactivity: The boronic acid group can undergo esterification with diols, participate in Petasis reactions, and Chan-Lam couplings. It is also susceptible to oxidation, particularly under basic conditions with oxidizing agents.

-

Stability: Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo dehydration to form boroxines, which are cyclic trimers. This process is typically reversible upon addition of water. The sulfonamide linkage is generally stable to a wide range of reaction conditions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid, a stable sulfonamide linker, and a functionalizable bromophenyl ring provides a powerful platform for the synthesis of novel enzyme inhibitors, chemical probes, and targeted protein degraders. The synthetic route is accessible through standard organic chemistry techniques, and its reactivity allows for a wide range of subsequent modifications. As the field of targeted therapeutics continues to evolve, the utility of such well-designed chemical tools is expected to grow significantly.

References

- 1. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. cenmed.com [cenmed.com]

A Comprehensive Technical Guide to (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: Properties, Characterization, and Applications

Abstract

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a synthetically versatile bifunctional molecule positioned at the intersection of medicinal chemistry and materials science. It integrates three key chemical motifs: a boronic acid for covalent interactions and cross-coupling, a sulfonamide linker for structural control and hydrogen bonding, and a brominated aromatic ring as a secondary site for synthetic elaboration. This strategic combination makes it a valuable building block for the development of targeted enzyme inhibitors, molecular sensors, and complex organic materials. This guide provides an in-depth analysis of the compound's core physicochemical properties, presents validated, step-by-step protocols for its characterization, and explores its chemical reactivity, offering researchers a practical and scientifically grounded resource for its effective utilization.

Introduction: A Rationale of Molecular Design

The deliberate fusion of a boronic acid, a sulfonamide, and an aryl bromide within a single scaffold is a prime example of rational molecular design. Each component imparts a distinct and valuable chemical personality, creating a synergistic tool for chemical innovation.

-

The Boronic Acid Moiety: This functional group is renowned for its ability to form reversible covalent bonds with diols, a feature critical for its use as a saccharide sensor and as a "warhead" for the active sites of serine proteases.[1][2][3] Furthermore, it is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability.[2]

-

The Sulfonamide Linker: As a classic pharmacophore, the sulfonamide group provides a rigid, well-defined geometry and acts as both a hydrogen bond donor (N-H) and acceptor (S=O). This allows for specific, directional interactions within a biological target or a supramolecular assembly.

-

The Bromophenyl Group: The bromine atom serves as a reliable and orthogonal synthetic handle. It is an excellent electrophile for a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), permitting late-stage diversification of the molecular structure, a highly desirable feature in library synthesis and lead optimization.

This guide will systematically deconstruct the properties of this compound, providing researchers with the foundational knowledge and practical methodologies required to harness its full synthetic potential.

Physicochemical & Structural Properties

A comprehensive understanding of the compound's fundamental properties is paramount for its successful application, influencing everything from solvent choice and reaction conditions to storage and purification.

Identity and Core Data

The compound's identity is established by its structure, formula, and unique identifiers. This data forms the basis for all subsequent analysis.

| Property | Value | Source(s) |

| IUPAC Name | [3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid | [4] |

| CAS Number | 913835-31-1 | [4] |

| Molecular Formula | C₁₂H₁₁BBrNO₄S | [4] |

| Molecular Weight | 356.00 g/mol | [4] |

| Canonical SMILES | B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | [4] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Purity | ≥95% (Typical commercial grade) | [5] |

Thermal & Solubility Profile

The thermal stability and solubility dictate the compound's handling, formulation, and reaction compatibility.

| Parameter | Value / Profile | Rationale & Expert Insight |

| Melting Point | 191 - 195 °C | [6] |

| Solubility in DMSO | Soluble | The polar aprotic nature of DMSO effectively solvates the entire molecule. It is the recommended solvent for preparing high-concentration stock solutions for biological screening. |

| Solubility in Alcohols (MeOH, EtOH) | Soluble | These polar protic solvents can hydrogen bond with the boronic acid and sulfonamide groups, facilitating dissolution. |

| Solubility in Water | Sparingly Soluble | While the boronic acid group provides some polarity, the two aromatic rings render the molecule largely hydrophobic.[7][8][9] Solubility is pH-dependent and increases at basic pH due to the formation of the more soluble anionic boronate species. |

| Solubility in Nonpolar Solvents (Hexane, Toluene) | Insoluble | The high polarity of the boronic acid and sulfonamide functional groups prevents dissolution in nonpolar media. |

Experimental Characterization: Validated Protocols

The following protocols are designed not only to confirm the identity and purity of the compound but also to provide a clear understanding of its spectroscopic signatures.

Protocol: ¹H NMR for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure in solution.

Objective: To verify the proton framework of the molecule, confirming the connectivity and chemical environment of all hydrogen atoms.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is the solvent of choice because it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) does not typically overlap with key analyte signals. Crucially, it allows for the observation of exchangeable protons (N-H and O-H ), which would be lost in solvents like D₂O or CD₃OD.

-

-

Instrumental Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the temperature to 25 °C and acquire 16 to 32 scans to ensure a good signal-to-noise ratio.

-

Data Acquisition & Processing: Acquire a standard 1D proton spectrum. Process the data by referencing the spectrum to the residual DMSO peak (δ 2.50 ppm), followed by integration and peak picking.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | broad singlet | 1H | NH |

| ~8.1 | broad singlet | 2H | B(OH ₂) |

| ~7.3 - 7.9 | multiplet | 8H | Aromatic-H |

Workflow: NMR Analysis Pipeline

Caption: Standard workflow for structural verification by ¹H NMR.

Protocol: Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) provides an exact measurement of the molecular mass, serving as a primary method for identity confirmation. The presence of bromine provides a unique isotopic signature.

Objective: To confirm the molecular weight and verify the presence of a single bromine atom.

Methodology:

-

Sample Preparation: Create a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumental Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Expert Rationale: Operate in negative ion mode . The acidic protons on the boronic acid or the sulfonamide are easily removed, leading to a strong signal for the deprotonated molecule, [M-H]⁻.

-

-

Data Acquisition: Infuse the sample directly or via LC injection. Scan a mass range of m/z 100-500.

Self-Validating Result: The key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic doublet of peaks separated by ~2 m/z units.

-

Expected Peak 1 (for [M-H]⁻ with ⁷⁹Br): m/z ≈ 354.97

-

Expected Peak 2 (for [M-H]⁻ with ⁸¹Br): m/z ≈ 356.97 The observation of this ~1:1 doublet is definitive proof of a monobrominated compound.

Logical Diagram: Bromine Isotope Signature

Caption: The origin of the diagnostic 1:1 isotopic doublet in mass spectrometry.

Chemical Reactivity: A Tri-Functional Platform

The compound's utility is derived from the distinct and often orthogonal reactivity of its three main functional groups, allowing for sequential and targeted synthetic transformations.

Diagram: Synthetic Diversification Pathways

Caption: Orthogonal reactivity enables diverse synthetic modifications.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated chemical fume hood. Avoid creating and inhaling dust, as boronic acids are classified as irritants.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended for long-term stability).

-

Expert Insight: Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this is often reversible upon exposure to water or during aqueous reaction workups, it can affect the compound's mass and stoichiometry. Storing it in a dry, sealed environment minimizes this transformation.

-

Conclusion

This compound is a powerful and versatile building block for advanced chemical synthesis. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide a robust platform for creating novel molecules with tailored functions. By applying the validated characterization protocols and understanding the distinct roles of its functional groups as outlined in this guide, researchers can confidently and effectively integrate this compound into programs targeting new therapeutics, diagnostics, and functional materials.

References

- 1. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. This compound | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. d-nb.info [d-nb.info]

- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid IUPAC name

An In-depth Technical Guide to [3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid, a compound of significant interest in medicinal chemistry and drug development. Boronic acids have emerged as a crucial class of molecules, with several approved drugs demonstrating their therapeutic efficacy, particularly as enzyme inhibitors.[1][2] This guide delves into the rational design of this specific molecule, proposing a detailed synthetic pathway and outlining its key physicochemical properties. Furthermore, it explores the compound's potential as a proteasome inhibitor, a mechanism of action with proven success in oncology.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and a structured understanding of this promising chemical entity.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids, organoboron compounds featuring a carbon-boron bond, have transitioned from being primarily synthetic intermediates to holding a prominent position in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with diols and the active site serine residues of proteases makes them potent and selective enzyme inhibitors.[2] The landmark approval of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, catalyzed a surge in research and development of boronic acid-based therapeutics.[1]

The compound at the core of this guide, [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid, is a sophisticated molecule designed to leverage the advantageous properties of the boronic acid pharmacophore. The inclusion of a sulfonamide linker and a brominated phenyl ring is a deliberate design choice aimed at modulating the compound's electronic properties, lipophilicity, and binding interactions with its biological target. The sulfonamide group, being electron-withdrawing, is known to lower the pKa of the boronic acid, enhancing its ability to exist in the biologically active tetrahedral boronate form at physiological pH.

This guide will provide a detailed exploration of this molecule, beginning with its precise chemical identity and properties, followed by a proposed, robust synthetic protocol. The subsequent sections will be dedicated to its potential mechanism of action as a proteasome inhibitor and its anticipated applications in drug development, particularly in oncology.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.

IUPAC Name and Structural Information

-

IUPAC Name: [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid[5]

-

CAS Number: 913835-31-1[5]

-

Molecular Formula: C₁₂H₁₁BBrNO₄S[5]

-

Molecular Weight: 356.00 g/mol [5]

Caption: 2D structure of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.

Physicochemical Data

The following table summarizes the key computed and, where available, experimental physicochemical properties of the title compound and its close analogs. This data is crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 356.00 g/mol | PubChem[5] |

| XLogP3 | 2.9 | PubChem (Computed)[5] |

| Hydrogen Bond Donors | 3 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[5] |

| Rotatable Bond Count | 3 | PubChem (Computed)[5] |

| pKa (Boronic Acid) | ~7.1-7.4 (Estimated) | Based on analogous sulfonamides[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Protocol

Caption: Proposed synthetic pathways for [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on standard procedures for sulfonamide formation and Miyaura borylation.

Step 1: Synthesis of N-(3-bromophenyl)-3-bromobenzenesulfonamide

-

To a solution of 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of 3-bromophenylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(3-bromophenyl)-3-bromobenzenesulfonamide.

Step 2: Miyaura Borylation

-

In a flame-dried Schlenk flask, combine N-(3-bromophenyl)-3-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane to the flask and heat the reaction mixture to 80-90 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the resulting crude pinacol ester by flash column chromatography.

-

Hydrolyze the pinacol ester to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

Mechanism of Action and Biological Activity: A Focus on Proteasome Inhibition

The structural features of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid strongly suggest its potential as a proteasome inhibitor. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn can induce cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3]

The Role of the Boronic Acid Moiety

The boron atom in boronic acids is electrophilic and can form a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β-subunits. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Caption: Covalent inhibition of the proteasome by a boronic acid.

Predicted Biological Activity

While specific experimental data for [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid is not publicly available, based on the activity of structurally similar sulfonamide-containing phenylboronic acids, it is anticipated to exhibit inhibitory activity against the chymotrypsin-like (β5) subunit of the 20S proteasome. The inhibitory potency (IC₅₀) is expected to be in the nanomolar to low micromolar range. Further experimental validation through in vitro proteasome activity assays is necessary to confirm this prediction.

Applications in Drug Development

The potential of [3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid as a proteasome inhibitor positions it as a promising candidate for further investigation in several therapeutic areas, most notably in oncology.

Oncology

Given the clinical success of proteasome inhibitors in treating multiple myeloma and other hematological malignancies, this compound warrants evaluation in these indications. The unique substitution pattern may offer a different selectivity profile or improved pharmacokinetic properties compared to existing drugs.

Inflammatory and Autoimmune Diseases

The proteasome plays a key role in the regulation of inflammatory pathways, such as NF-κB signaling. Therefore, inhibitors of the proteasome have therapeutic potential in a range of inflammatory and autoimmune disorders.

Conclusion and Future Directions

[3-[(3-Bromophenyl)sulfonylamino]phenyl]boronic acid is a molecule of considerable interest, designed with the principles of modern medicinal chemistry in mind. Its structural features suggest a strong potential for biological activity, particularly as a proteasome inhibitor. This guide has provided a comprehensive overview of its chemical nature, a proposed synthetic route, and its likely mechanism of action.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical properties. Crucially, in vitro and in vivo studies are required to determine its biological activity, including its potency and selectivity as a proteasome inhibitor, and to assess its therapeutic potential in relevant disease models. The insights provided in this guide are intended to serve as a solid foundation for such future investigations.

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-(3-Bromophenylsulfonamido)phenyl)boronic acid | C12H11BBrNO4S | CID 44119352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. raineslab.com [raineslab.com]

Discovery and history of novel phenylboronic acid derivatives

An In-depth Technical Guide to the Discovery and History of Novel Phenylboronic Acid Derivatives

Introduction: The Emergence of a Versatile Pharmacophore

Phenylboronic acid (PBA), a compound featuring a phenyl ring attached to a boronic acid moiety [-B(OH)₂], has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry and materials science.[1] Initially recognized for its utility in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the true potential of its derivatives lay dormant for decades.[1][2][3] These compounds are generally stable, easy to handle, and possess a unique, defining characteristic: the ability to form reversible covalent bonds with cis-1,2- and 1,3-diols.[4][5][6] This interaction, which is sensitive to pH and the presence of specific sugars, has become the foundation for a vast array of biomedical applications, from blockbuster cancer therapies to sophisticated diagnostic sensors. This guide provides a technical exploration of the discovery, evolution, and diverse applications of these remarkable molecules.

Part 1: A Paradigm Shift in Oncology - The Rise of Proteasome Inhibitors

The most profound impact of phenylboronic acid derivatives on human health has been in the field of oncology. The discovery that a dipeptide boronate could selectively and potently inhibit the proteasome—a cellular machine responsible for degrading unneeded or damaged proteins—revolutionized the treatment of certain cancers.[7][8][9]

The Ubiquitin-Proteasome System (UPS) and Its Therapeutic Targeting

The UPS is a critical pathway for maintaining protein homeostasis.[7] Proteins tagged for destruction with ubiquitin are recognized and degraded by the 26S proteasome complex.[10][11] In many cancers, particularly multiple myeloma, malignant cells are highly dependent on the proteasome to degrade pro-apoptotic (cell death-inducing) factors, allowing for uncontrolled proliferation.[12] Inhibiting the proteasome causes these factors to accumulate, triggering programmed cell death in the cancer cells.[11][12]

Bortezomib: The First-in-Class Breakthrough

The journey to therapeutically targeting the proteasome culminated in the development of Bortezomib (Velcade®), a dipeptidyl boronic acid.[10][13] Approved by the FDA in 2003 for multiple myeloma, it was the first proteasome inhibitor to enter clinical use.[14]

Mechanism of Action: Bortezomib functions as a potent, reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 26S proteasome.[11][12][14] The electrophilic boron atom in Bortezomib forms a stable, yet reversible, tetrahedral adduct with the active site threonine residue in the β5 subunit of the proteasome, effectively blocking its catalytic function.[14] This inhibition disrupts protein degradation, leading to several downstream effects fatal to cancer cells:

-

Accumulation of Pro-Apoptotic Proteins: Key cell cycle regulators and tumor suppressors are stabilized, halting cell division and inducing apoptosis.[13]

-

Inhibition of NF-κB Signaling: The proteasome normally degrades IκB, an inhibitor of the pro-survival transcription factor NF-κB. Bortezomib prevents IκB degradation, thereby inhibiting NF-κB activation and reducing the expression of anti-apoptotic genes.[11]

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and terminal ER stress, another pathway to apoptosis.[11]

Next-Generation Phenylboronic Acid Proteasome Inhibitors

Despite its success, Bortezomib has limitations, including the development of resistance and a narrow therapeutic window.[7][12] This spurred the development of next-generation inhibitors with improved pharmacological profiles.[7][15][16]

Ixazomib (MLN9708): This second-generation inhibitor is an orally bioavailable peptide boronic acid.[8] It was designed for improved pharmacokinetics and patient convenience. Like Bortezomib, it reversibly inhibits the chymotrypsin-like activity of the proteasome. Its development represents a significant step in extending the benefits of proteasome inhibition to a broader patient population and maintenance therapy settings.[8]

| Feature | Bortezomib (Velcade®) | Ixazomib (Ninlaro®) |

| Generation | First-in-class | Second-generation |

| Administration | Intravenous (IV) or Subcutaneous (SC) | Oral |

| Inhibition | Reversible | Reversible |

| Primary Target | Chymotrypsin-like (β5) subunit | Chymotrypsin-like (β5) subunit |

| Key Advantage | Proven efficacy in multiple myeloma | Oral bioavailability, convenience |

| References | [12][14] | [8][16] |

Part 2: Synthetic Methodologies for Phenylboronic Acid Derivatives

The utility of PBAs in drug discovery is underpinned by robust and versatile synthetic chemistry. Several methods exist for their preparation, with the choice depending on the desired substitution pattern and functional group tolerance.[17]

Key Synthetic Routes

-

Grignard Reaction: One of the most traditional methods involves reacting a phenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis to yield the phenylboronic acid.[1][3]

-

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction uses a palladium catalyst to couple aryl halides or triflates with a diboron reagent (like B₂pin₂), which is a highly efficient and widely used modern method.[17]

-

Direct C-H Borylation: This atom-economical approach uses transition metal catalysts (e.g., iridium or rhodium) to directly functionalize a C-H bond on the phenyl ring with a boron-containing reagent.[17]

-

Flow Chemistry: Recent advances have enabled the synthesis of PBAs using flow chemistry, which can improve reaction control and suppress side reactions, leading to higher yields.[17]

Exemplary Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (APBA)

This protocol describes the synthesis of a functionalized PBA monomer used in creating stimuli-responsive polymers.[18]

Objective: To synthesize 3-acrylamidophenylboronic acid (APBA) for subsequent polymerization.

Materials:

-

3-Aminophenylboronic acid

-

Tetrahydrofuran (THF) and Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Acryloyl chloride

-

Anhydrous THF

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-aminophenylboronic acid (21.9 mmol) in a 1:1 (v/v) mixture of THF:H₂O (66 ml) in a 250-ml round-bottom flask.[18]

-

Base Addition: Add sodium bicarbonate (48.2 mmol) to the flask.

-

Cooling: Cool the reaction mixture to below 5°C using an ice bath.

-

Acylation: Prepare a solution of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml). Add this solution dropwise to the cooled reaction mixture over a period of 1 hour.

-

Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.

-

Work-up & Purification: (Details for work-up, such as extraction and purification via chromatography or recrystallization, would follow to isolate the final APBA product).

This self-validating protocol ensures the acylation of the amine group while preserving the boronic acid moiety, yielding a monomer ready for polymerization into smart materials.

Part 3: Expanding Horizons - Phenylboronic Acids in Diagnostics and Drug Delivery

The unique diol-binding capability of PBAs has been exploited in fields far beyond oncology, particularly in the development of "smart" materials that respond to biological cues.[19]

Glucose Sensing and Diabetes Management

Phenylboronic acids have emerged as synthetic receptors capable of reversibly binding to the cis-diol groups of glucose.[20] This interaction forms the basis of novel glucose sensors.[21]

Sensing Mechanism:

-

Binding: At physiological pH, the PBA exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. The charged form preferentially binds with glucose.[22]

-

Signal Transduction: This binding event can be translated into a measurable signal. In optical sensors , the PBA is conjugated to a fluorophore or chromophore. Glucose binding alters the electronic properties of the boron atom, causing a change in fluorescence or color.[21] In electrochemical sensors , the change in charge upon glucose binding can be detected as a change in current or potential.[4]

This technology is being explored for continuous glucose monitoring and for creating glucose-responsive "smart" insulin delivery systems, where a PBA-functionalized hydrogel swells and releases insulin only when blood glucose levels are high.[5][18][22]

Other Biomedical Applications

-

Drug Delivery: PBA-functionalized nanoparticles can target sialic acid, a sugar often overexpressed on cancer cells, for targeted chemotherapy delivery.[5]

-

Enzyme Inhibition: Derivatives are being designed as inhibitors for bacterial enzymes like AmpC β-lactamase, offering a potential strategy to combat antibiotic resistance.[23]

-

Bioconjugation: PBAs are used to create fluorescent tools for tethering to the glycan domains of antibodies, aiding in bioanalytical research.[24]

Conclusion and Future Outlook

The trajectory of phenylboronic acid derivatives from a simple organic reagent to a versatile and powerful pharmacophore is a testament to the synergy between synthetic chemistry and biomedical science. The initial breakthrough of Bortezomib not only provided a life-saving therapy but also validated the proteasome as a druggable target, paving the way for next-generation inhibitors.[7][16] Concurrently, the fundamental diol-binding property of the boronic acid group has unlocked a world of possibilities in diagnostics, drug delivery, and biomaterials.

Future research will likely focus on developing more metabolically stable boron-containing scaffolds, such as benzoxaboroles, to expand their therapeutic potential.[25] Continued innovation in synthetic methods will enable the creation of even more complex and highly functionalized derivatives. The story of phenylboronic acids is a powerful example of how understanding a core chemical principle can lead to diverse, field-changing applications that continue to advance human health.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Proteasome Inhibitors as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Proteasome Inhibitors for Cancer Therapy [sciltp.com]

- 10. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.uky.edu [scholars.uky.edu]

- 16. Next-generation proteasome inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

Unveiling the Therapeutic Potential of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid: A Technical Guide to Target Identification and Validation

Introduction: The Promise of a Multifaceted Boronic Acid Derivative

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety linked to a bromophenylsulfonamide group. The unique chemical architecture of this molecule, combining the reactive and versatile boronic acid warhead with the structural features of a sulfonamide, positions it as a compelling candidate for therapeutic development. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites and to interact with diol-containing biomolecules such as glycans.[1][2] The sulfonamide group, a cornerstone in medicinal chemistry, can participate in crucial hydrogen bonding interactions within protein binding pockets, potentially enhancing affinity and selectivity.[3][4] This guide provides an in-depth exploration of the potential therapeutic targets for this compound, offering a roadmap for researchers and drug development professionals to investigate its mechanism of action and validate its therapeutic utility.

I. Primary Therapeutic Target Class: Serine β-Lactamases - Combating Antibiotic Resistance

A significant body of evidence points towards sulfonamide boronic acids as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4][5][6][7] The replacement of the more common carboxamide linkage with a sulfonamide has been shown to result in a distinct and highly favorable structure-activity relationship, leading to inhibitors with high ligand efficiencies and Ki values in the nanomolar range.[3][4]

A. Mechanism of Inhibition

This compound is proposed to act as a transition-state analog inhibitor of serine β-lactamases. The boronic acid moiety is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral boronate adduct. This mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an antibiotic, thus effectively blocking the enzyme's catalytic activity.[5]

References

- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamido-substituted boronic acids as β-lactamase inhibitors for treatment of antibiotic-resistant bacterial infections [iris.unimore.it]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, a molecule possessing pharmacologically significant moieties. We move beyond simplistic protocols to deliver a narrative grounded in mechanistic causality and field-proven insights. This document is structured to guide researchers, computational chemists, and drug development professionals through a multi-stage computational workflow, from initial target assessment and molecular docking to dynamic simulation and advanced binding free energy calculations. Special emphasis is placed on the unique challenges and opportunities presented by the boronic acid functional group, including its potential for covalent interactions. Each stage is presented as a self-validating system, incorporating critical checkpoints to ensure scientific rigor and the generation of trustworthy, actionable data.

Introduction: Deconstructing the Candidate Molecule

This compound is a compelling candidate for inhibitor design. Its structure is a composite of three key functional groups, each with a distinct role in potential molecular interactions:

-